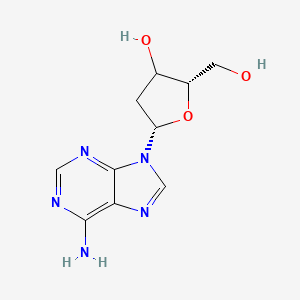

2'-Deoxyadenosine; Deoxyadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyadenosine can be achieved through various methods. One approach involves the use of recombinant Escherichia coli strains overexpressing purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. These strains are cultured in an auto-induction medium, and the resulting cultures are used to synthesize 2’-deoxyadenosine . Another method involves the chemical synthesis of 2’-deoxynucleoside 5’-triphosphates, which are intermediates in the production of 2’-deoxyadenosine .

Industrial Production Methods: Industrial production of 2’-deoxyadenosine often employs enzymatic methods due to their efficiency and environmental friendliness. For instance, the use of nucleoside phosphorylases in recombinant Escherichia coli strains allows for the production of 2’-deoxyadenosine from inexpensive starting materials such as thymidine and adenine .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 2’-deoxyadenosine can lead to the formation of 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers .

Common Reagents and Conditions: Common reagents used in the reactions involving 2’-deoxyadenosine include chromium (VI), Fenton reagents, and lumazine for photoinduction . These reactions typically occur under neutral conditions or in the presence of specific catalysts.

Major Products: The major products formed from the reactions of 2’-deoxyadenosine include various oxidized derivatives, such as 8,5’-cyclo-2’-deoxyadenosine isomers . These products are often studied for their potential biological and chemical significance.

Aplicaciones Científicas De Investigación

2’-Deoxyadenosine has a wide range of scientific research applications:

Chemistry: In chemistry, 2’-deoxyadenosine is used as a building block for the synthesis of nucleoside analogs, which are important in the study of DNA damage and repair mechanisms .

Biology: In biology, 2’-deoxyadenosine is a crucial component of DNA and is involved in various cellular processes, including DNA replication and repair .

Medicine: In medicine, 2’-deoxyadenosine and its analogs are used in the treatment of certain diseases. For example, cladribine, a synthetic analog of 2’-deoxyadenosine, is used in the treatment of multiple sclerosis and certain types of leukemia .

Industry: In the industrial sector, 2’-deoxyadenosine is used in the production of nucleoside analogs for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 2’-deoxyadenosine involves its incorporation into DNA, where it pairs with deoxythymidine. This incorporation is crucial for DNA replication and repair . In the case of its analogs, such as cladribine, the compound is phosphorylated by deoxycytidine kinase to form a triphosphorylated active form. This active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair, thereby inducing apoptosis .

Comparación Con Compuestos Similares

- Adenosine

- 2’-Deoxyguanosine

- 2’-Deoxycytidine

- 2’-Deoxythymidine

Comparison: 2’-Deoxyadenosine is unique among these compounds due to its specific pairing with deoxythymidine in DNA. While adenosine is a ribonucleoside and pairs with uridine in RNA, 2’-deoxyadenosine is a deoxyribonucleoside and pairs with deoxythymidine in DNA . Additionally, its analogs, such as cladribine, have unique therapeutic applications due to their ability to disrupt DNA synthesis and repair .

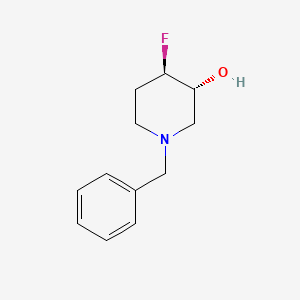

Propiedades

Fórmula molecular |

C10H13N5O3 |

|---|---|

Peso molecular |

251.24 g/mol |

Nombre IUPAC |

(2S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m0/s1 |

Clave InChI |

OLXZPDWKRNYJJZ-BYRXKDITSA-N |

SMILES isomérico |

C1[C@H](O[C@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |

SMILES canónico |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(Benzyloxy)phenyl]methyl}hydrazine](/img/structure/B12451147.png)

![3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12451152.png)

![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)

![1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12451174.png)

![N'-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12451193.png)

![3-[([1,1'-Biphenyl]-4-yl)oxy]aniline](/img/structure/B12451198.png)

![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)